molecular formula C12H10O7V B1667445 bis(maltolato)oxovanadium(IV) CAS No. 38213-69-3

bis(maltolato)oxovanadium(IV)

Katalognummer B1667445
CAS-Nummer: 38213-69-3
Molekulargewicht: 317.14 g/mol
InChI-Schlüssel: XUOLEICXAPEOSI-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(maltolato)oxovanadium(IV), also known as BMOV, is a potent, reversible, competitive, and orally active pan-protein tyrosine phosphatases (PTP) inhibitor . It inhibits HCPTPA, PTP1B, HPTPβ, and SHP2 . BMOV is a potent insulin sensitizer and has been shown to have anti-diabetic properties .


Synthesis Analysis

While specific synthesis methods for BMOV were not found in the search results, a related compound, bis((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoatato) oxovanadium (IV) (BBOV), has been synthesized and used in the treatment of STZ-induced diabetic rats .


Molecular Structure Analysis

BMOV forms a pyramidal structure with the vanadyl oxygen on the top, and four ligand’s oxygens at the base .


Chemical Reactions Analysis

BMOV has been shown to interact with serum proteins, such as apo-transferrin and albumin . It has also been reported to induce phosphorylation of major upstream insulin signaling proteins .

Wissenschaftliche Forschungsanwendungen

Insulin Sensitivity and Hypertension in Rats

Bis(maltolato)oxovanadium(IV) (BMOV) has been studied for its impact on insulin sensitivity and blood pressure. In spontaneously hypertensive rats, BMOV treatment led to a significant reduction in plasma insulin and systolic blood pressure. This suggests that BMOV may have potential therapeutic benefits for conditions related to hyperinsulinemia and hypertension (Bhanot et al., 1994).

Bioavailability and Pharmaceutical Efficacy

BMOV exhibits enhanced bioavailability and pharmaceutical efficacy compared to inorganic vanadyl sulfate. Pharmacokinetic evaluations suggest a biodistribution pattern consistent with rapid dissociation and uptake, and preferential accumulation in bone (Thompson et al., 2009).

Therapeutic Potential in Diabetes Mellitus

BMOV has shown promise as a therapeutic agent for non-insulin-dependent diabetes mellitus. Studies indicate its role in improving glucose homeostasis and preserving insulin reserves in diabetic models, suggesting its potential in managing diabetes (Yuen et al., 1999).

Interaction with Human Serum Apo-transferrin

Studies on the interaction of BMOV with human serum apo-transferrin using differentialscanning calorimetry revealed an increase in thermal stability of transferrin upon binding to BMOV. This interaction may be relevant to the pharmacological actions of BMOV, especially in relation to its insulin-enhancing properties (Bordbar et al., 2009).

Molecular Structure and Quantum Mechanical Study

The molecular structures of bis(maltolato)oxovanadium(IV) have been investigated using quantum chemical methods. These studies are crucial for understanding the chemical and biological behavior of BMOV, particularly its antidiabetic properties (Zborowski et al., 2005).

Tissue Distribution and Excretion

Research comparing tissue distributions of BMOV with vanadyl sulfate in rats indicated a pattern of increased tissue uptake for BMOV. This could correlate with its higher potency in glucose-lowering compared to vanadyl sulfate (Setyawati et al., 1998).

Pharmacokinetic Profiles in Diabetic Rats

BMOV was evaluated for its anti-diabetic effects and pharmacokinetic profiles in diabetic rats. The study demonstrated its effectiveness in lowering plasma glucose levels in diabetic models, contributing to its potential as an oral glucose-lowering drug (Zhang et al., 2008).

EPR Spectroscopy Characterization

BMOV has been characterized using electron paramagnetic resonance (EPR) spectroscopy. This characterization is important for understanding the drug's behavior in various solvents and its potential interactions in biological systems (Hanson et al., 1996).

Zukünftige Richtungen

Research has shown that combining copper (Cu) and BMOV could effectively reduce the toxicity associated with vanadium and enhance its potential therapeutic applications . Furthermore, BMOV has been shown to enhance wound closure in vivo and stimulate in vitro angiogenesis in the presence of endogenous VEGF-A .

Eigenschaften

IUPAC Name

2-methyl-4-oxopyran-3-olate;oxovanadium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOLEICXAPEOSI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].O=[V+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O7V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191593
Record name Bis(maltolato)oxovanadium(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(maltolato)oxovanadium(IV)

CAS RN

38213-69-3
Record name Bis(maltolato)oxovanadium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38213-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(maltolato)oxovanadium(IV)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038213693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(maltolato)oxovanadium(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vanadium, bis(3-hydroxy-2-methyl-4H-pyran-4-onato-O3,O4)oxo-, (SP-5-31)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(MALTOLATO)OXOVANADIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA933D78YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(maltolato)oxovanadium(IV)
Reactant of Route 2
bis(maltolato)oxovanadium(IV)
Reactant of Route 3
bis(maltolato)oxovanadium(IV)
Reactant of Route 4
bis(maltolato)oxovanadium(IV)
Reactant of Route 5
bis(maltolato)oxovanadium(IV)
Reactant of Route 6
bis(maltolato)oxovanadium(IV)

Citations

For This Compound
1,210
Citations
JH McNeill, VG Yuen, HR Hoveyda… - Journal of medicinal …, 1992 - ACS Publications
Diabetes is a mammalian condition in which the amount of glucose in the blood plasma is abnormally high. 1 23 The condition can be acutely life-threatening and, in addition, patients …
Number of citations: 492 pubs.acs.org
GR Hanson, Y Sun, C Orvig - Inorganic chemistry, 1996 - ACS Publications
Bis(maltolato)oxovanadium(IV) (abbreviated BMOV or VO(ma) 2 ) has been characterized by electron paramagnetic resonance (EPR) spectroscopy in CH 2 Cl 2 , H 2 O, MeOH, and …
Number of citations: 105 pubs.acs.org
C Orvig, P Caravan, L Gelmini, N Glover… - Journal of the …, 1995 - ACS Publications
The reaction chemistry of the potent insulin-mimetic agent bis (maltolato) oxovanadium (IV)(abbreviated BMOV or VO (ma) 2) is reported. V0 (ma) 2 (log K\= 8.80 (2), log K2= 7.51 (2), …
Number of citations: 326 pubs.acs.org
D Mustafi, MW Makinen - Inorganic chemistry, 2005 - ACS Publications
The structure and conformation of bis(acetylacetonato)oxovanadium(IV) [VO(acac) 2 ] and bis(maltolato)oxovanadium(IV) [VO(malto) 2 ] in frozen methanol have been determined by …
Number of citations: 31 pubs.acs.org
BD Liboiron, KH Thompson, GR Hanson… - Journal of the …, 2005 - ACS Publications
Significant new insights into the interactions of the potent insulin-enhancing compound bis(maltolato)oxovanadium(IV) (BMOV) with the serum proteins, apo-transferrin and albumin, are …
Number of citations: 162 pubs.acs.org
Y Sun, BR James, SJ Rettig, C Orvig - Inorganic chemistry, 1996 - ACS Publications
The kinetics of oxidation of bis(maltolato)oxovanadium(IV), BMOV or VO(ma) 2 , by dioxygen have been studied by UV−vis spectroscopy in both MeOH and H 2 O media. The VO(ma) 2 :…
Number of citations: 93 pubs.acs.org
G Vardatsikos, MZ Mehdi… - … Journal of Molecular …, 2009 - spandidos-publications.com
Over the last several decades, a large body of evidence has accumulated to suggest that organo-vanadium compounds (OVC) are more potent than inorganic vanadium salts in …
Number of citations: 63 www.spandidos-publications.com
M Li, W Ding, B Baruah, DC Crans, R Wang - Journal of inorganic …, 2008 - Elsevier
Vanadate has been recognized as a specific and potent phosphatase inhibitor since its structure is similar to that of phosphate. In this study, we measured the inhibition of glutathione S-…
Number of citations: 104 www.sciencedirect.com
PW Winter, A Al-Qatati, AL Wolf-Ringwall… - Dalton …, 2012 - pubs.rsc.org
The effects of treatment with bis(maltolato)oxovanadium(IV) (BMOV) on protein localization in membrane microdomains were investigated by comparing the effects of insulin and …
Number of citations: 54 pubs.rsc.org
T Scior, HG Mack, JAG García… - Drug Design, Development …, 2009 - Taylor & Francis
The postulated transition of Bis-Maltolato-OxoVanadium(IV) (BMOV) from its inactive trans- into its cis-aquo-BMOV isomeric form in solution was simulated by means of computational …
Number of citations: 40 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.